|

REACTION_CXSMILES

|

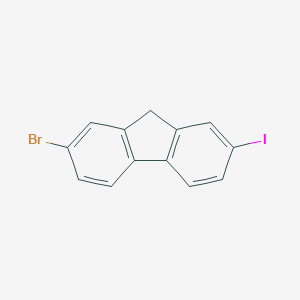

[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.S(=O)(=O)(O)O.II.[I:22](O)(=O)=O>O.C(O)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([I:22])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1

|

|

Name

|

|

|

Quantity

|

12.61 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2CC3=CC=CC=C3C2C=C1

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

5.1 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 (± 5) °C

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

WASH

|

|

Details

|

The solids were washed with acetic acid (100 mL) and water (500 mL)

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=2CC3=CC(=CC=C3C2C=C1)I

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.7 g | |

| YIELD: PERCENTYIELD | 79% | |

| YIELD: CALCULATEDPERCENTYIELD | 317% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |